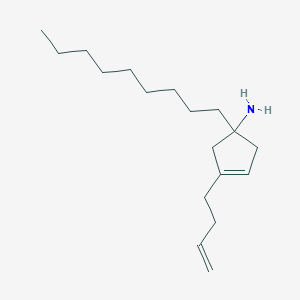![molecular formula C12H12N2S B13084252 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine CAS No. 1255099-32-1](/img/structure/B13084252.png)
4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that features a pyridine ring fused with a thieno ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine typically involves the reaction of pyridine derivatives with thieno compounds. One common method involves the cyclization of 2-cyanothioacetamide with pyridine derivatives under basic conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the replication of viruses or the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienopyridine: Another heterocyclic compound with similar structural features and biological activities.
Pyrrolopyridine: Known for its applications in medicinal chemistry and drug development.
Imidazopyridine: Widely studied for its therapeutic potential in various diseases.
Uniqueness
4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine stands out due to its unique combination of a pyridine ring fused with a thieno ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1255099-32-1 |
|---|---|
Formule moléculaire |
C12H12N2S |
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
4-pyridin-2-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H12N2S/c1-2-6-13-10(3-1)12-9-5-8-15-11(9)4-7-14-12/h1-3,5-6,8,12,14H,4,7H2 |
Clé InChI |
NBFMBZPUSOIWQS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=C1SC=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


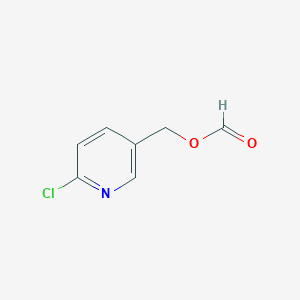

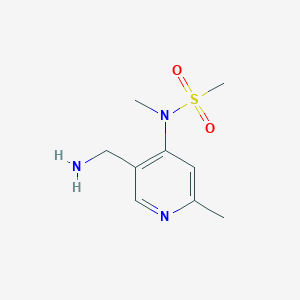
![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
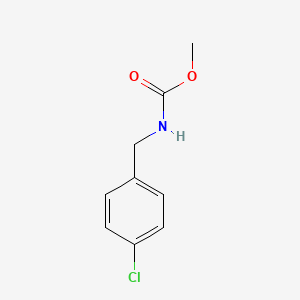
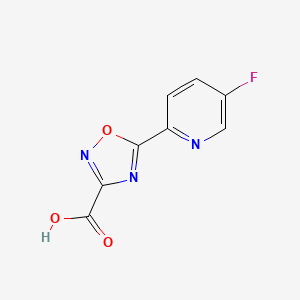

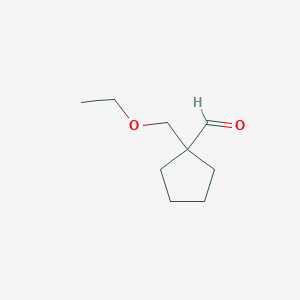

![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)
![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)
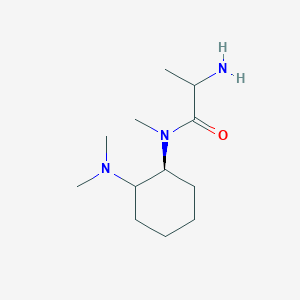
![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
